molecular formula C26H21FN6O2 B2802686 3-(3-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031665-19-6

3-(3-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No. B2802686
CAS RN: 1031665-19-6
M. Wt: 468.492
InChI Key:
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Description

3-(3-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C26H21FN6O2 and its molecular weight is 468.492. The purity is usually 95%.
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Scientific Research Applications

Benzodiazepine Binding Activity

A study explored tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, structures with high affinity for the benzodiazepine (BZ) receptor. They synthesized compounds with significant binding affinity to the BZ receptor. In rat models, three compounds were found to be potent BZ antagonists, with activity comparable to CGS 8216 from the pyrazolo[4,3-c]quinoline series (Francis et al., 1991).

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized for potential anticancer activity. Some compounds displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015). Additionally, another study synthesized a compound with potent antitumor activity in human hepatoma and melanoma cells, with molecular docking suggesting favorable interactions with the SHP2 protein (Zhou et al., 2021).

Antibacterial Activity

A study synthesized a series of 3-substituted-1,2,4-triazolo[3,4-b]-l,3,4-thiadiazol-6-yl-2-(2,4-dichloro-5-fluorophenyl)quinolines, demonstrating significant antibacterial activities (Holla et al., 2005).

H1-Antihistaminic Agents

Several studies have synthesized various derivatives of 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, demonstrating significant in vivo H1-antihistaminic activity with minimal sedation, making them potential candidates for new classes of H1-antihistamines (Alagarsamy et al., 2009), (Alagarsamy et al., 2008).

Antiproliferative Agents

Compounds based on 5-amino-1-aryl-1H-1,2,3-triazoles scaffolds, including triazolo[4,5-b]pyridines and quinazolin-4(3H)-ones, have shown anticancer potential, with selective influence on various cancer cell lines (Pokhodylo et al., 2020).

Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents

A series of quinazolin-5(6H)-ones were synthesized as alpha-antagonists and antihypertensive agents, showing high binding affinity for alpha 1-adrenoceptor with no significant activity at alpha 2-sites (Chern et al., 1993).

properties

IUPAC Name

3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6O2/c27-19-6-4-5-17(15-19)23-24-28-25(34)21-10-9-18(16-22(21)33(24)30-29-23)26(35)32-13-11-31(12-14-32)20-7-2-1-3-8-20/h1-10,15-16,30H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDYAIRQSYBXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

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